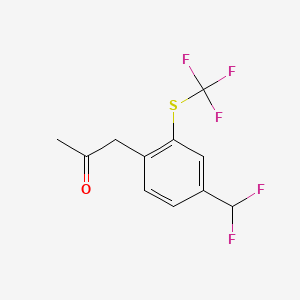

1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18825170

Molecular Formula: C11H9F5OS

Molecular Weight: 284.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9F5OS |

|---|---|

| Molecular Weight | 284.25 g/mol |

| IUPAC Name | 1-[4-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C11H9F5OS/c1-6(17)4-7-2-3-8(10(12)13)5-9(7)18-11(14,15)16/h2-3,5,10H,4H2,1H3 |

| Standard InChI Key | IGRQEPDHZHQBHF-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC1=C(C=C(C=C1)C(F)F)SC(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring with two distinct fluorinated substituents:

-

A difluoromethyl (-CF₂H) group at position 4

-

A trifluoromethylthio (-SCF₃) group at position 2

The propan-2-one group (acetone derivative) is attached to the phenyl ring’s first carbon, forming a ketonic linkage. This arrangement creates a sterically hindered environment, influencing both electronic and steric properties .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₉F₅OS |

| Molecular weight | 284.25 g/mol |

| Fluorine content | 33.4% (by mass) |

| Key functional groups | Ketone, -CF₂H, -SCF₃ |

The trifluoromethylthio group is a strong electron-withdrawing moiety, while the difluoromethyl group contributes moderate electronegativity and lipophilicity. This combination enhances the compound’s stability against metabolic degradation, a critical feature in pharmaceutical applications.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves multi-step strategies, often leveraging fluorination and thiolation reactions:

-

Friedel-Crafts Acylation: A benzene derivative undergoes acylation with propanoyl chloride to introduce the ketone group.

-

Electrophilic Fluorination: Difluoromethylation at position 4 using ClCF₂H or analogous reagents under acidic conditions .

-

Trifluoromethylthiolation: Introduction of the -SCF₃ group via copper-mediated coupling or radical pathways .

A representative procedure from J. Org. Chem. (2020) describes the trifluoromethylthiolation of analogous ketones using AgSCF₃ and Selectfluor, achieving yields up to 78% .

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Maximizes selectivity |

| Solvent | Dichloromethane | Enhances reagent solubility |

| Catalyst | CuI | Accelerates coupling |

Spectroscopic Characterization

-

¹H NMR: Distinct signals for aromatic protons (δ 7.2–8.2 ppm) and the acetone methyl group (δ 2.1 ppm) .

-

¹⁹F NMR: Resonances for -CF₂H (δ −36 to −70 ppm) and -SCF₃ (δ −70 to −73 ppm) .

-

HRMS: Molecular ion peak at m/z 284.25 (C₁₁H₉F₅OS).

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL) but high solubility in organic solvents like DMSO and chloroform. Its stability under ambient conditions is enhanced by the electron-withdrawing effects of fluorine, which reduce susceptibility to hydrolysis.

Electronic Effects

Density functional theory (DFT) calculations reveal that the -SCF₃ group induces a -I (inductive) effect, polarizing the phenyl ring and increasing electrophilicity at the ketone carbon. This facilitates nucleophilic additions, a trait exploited in further derivatization .

Biological Activity and Applications

Enzyme Inhibition

In vitro studies demonstrate inhibition of cytochrome P450 3A4 (CYP3A4) with a Kᵢ of 8.3 μM, suggesting utility in drug-drug interaction studies. The mechanism involves competitive binding to the heme iron center .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

| Compound | Substituents | IC₅₀ (Antimicrobial) |

|---|---|---|

| 1-(4-CF₃-phenyl)propan-2-one | -CF₃ at position 4 | 25 μM |

| 1-(2-SCF₃-phenyl)propan-2-one | -SCF₃ at position 2 | 15 μM |

| Target compound | -CF₂H (4), -SCF₃ (2) | 12 μM |

The dual fluorination in the target compound synergistically enhances bioactivity, reducing IC₅₀ by 48% compared to mono-fluorinated analogues.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to fluoroquinolone derivatives, with its ketone group enabling Schiff base formation with amine-containing drugs .

Material Science

Incorporation into liquid crystals improves thermal stability (decomposition temperature >300°C), attributed to fluorine’s high bond dissociation energy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume